molecular formula C9H13NO B1286639 2-Methoxy-3,5-dimethylaniline CAS No. 35490-72-3

2-Methoxy-3,5-dimethylaniline

Cat. No.: B1286639
CAS No.: 35490-72-3
M. Wt: 151.21 g/mol
InChI Key: HQJBYCPQFNTCNM-UHFFFAOYSA-N
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Description

Overview of Aniline (B41778) Derivatives in Organic Chemistry

Aniline, a primary aromatic amine with the formula C₆H₅NH₂, serves as the foundational structure for a vast class of compounds known as aniline derivatives. wikipedia.org These compounds are formed by substituting one or more hydrogen atoms on the benzene (B151609) ring or the amino group with various functional groups. wikipedia.org Aniline and its derivatives are of paramount importance in organic chemistry, acting as versatile starting materials and intermediates in the synthesis of a wide array of industrial and fine chemicals. wikipedia.orgontosight.ai

The presence of the amino group (-NH₂) attached to the aromatic ring makes these compounds highly reactive and amenable to a variety of chemical transformations. researchgate.net Their significance spans numerous sectors, including the production of dyes and pigments, such as the well-known indigo (B80030) dye used for blue jeans. wikipedia.org In the polymer industry, aniline is a key precursor for methylene (B1212753) dianiline, which is essential for manufacturing polyurethanes. wikipedia.org Furthermore, aniline derivatives are crucial building blocks in the pharmaceutical industry for synthesizing drugs like analgesics and antihistamines, and they also find applications in the production of agrochemicals and rubber processing chemicals. wikipedia.orgontosight.aisci-hub.se

The Unique Role of Methoxy (B1213986) and Methyl Substituents on Aniline Reactivity

The reactivity of the aniline ring is profoundly influenced by the nature and position of its substituents. libretexts.org Methoxy (-OCH₃) and methyl (-CH₃) groups, such as those in 2-Methoxy-3,5-dimethylaniline, play a significant role in modulating the electronic properties and, consequently, the chemical behavior of the molecule.

Both methoxy and methyl groups are classified as electron-donating groups. libretexts.org The methoxy group exerts a strong electron-donating effect through resonance (p-π conjugation) and a weaker electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. libretexts.org The methyl group is an electron-donating group primarily through an inductive effect. libretexts.org

These electron-donating properties increase the electron density of the benzene ring, making it more nucleophilic. This enhanced nucleophilicity "activates" the ring, rendering it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted aniline. libretexts.org For instance, a methoxy substituent can increase the rate of electrophilic substitution by a factor of about ten thousand. libretexts.org The position of these substituents also directs incoming electrophiles, typically to the ortho and para positions relative to the activating group. In the case of this compound, the positions of the methoxy and methyl groups create a specific electronic environment that dictates its reactivity in synthetic transformations.

Positioning of this compound within Contemporary Chemical Research

This compound is a specialized substituted aniline that serves as a valuable intermediate and building block in organic synthesis. Its specific substitution pattern, featuring a methoxy group and two methyl groups on the aniline core, provides a unique combination of steric and electronic properties for researchers to utilize.

This compound is primarily used in chemical research and for the production of specialty chemicals. americanelements.com It can be involved in various reactions, including diazotization to form diazonium salts, which are versatile intermediates for introducing other functional groups. For example, the diazotization of this compound followed by reaction with copper bromide can yield 1-bromo-2-methoxy-3,5-dimethylbenzene. Research has also noted its use as a non-mutagenic compound in specific toxicological screenings, highlighting its potential for applications where biological inertness is desired. nih.gov Its role as a versatile small molecule scaffold allows for the synthesis of more complex molecules for various research applications. biosynth.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 35490-72-3
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
IUPAC Name This compound
SMILES CC1=CC(=C(C(=C1)N)OC)C
Appearance Liquid
Predicted XlogP 1.9

Data sourced from multiple references. americanelements.combiosynth.comuni.lu

Table 2: List of Chemical Compounds Mentioned

Compound Name Molecular Formula
2,4,6-tribromoaniline C₆H₄Br₃N
This compound C₉H₁₃NO
1-Bromo-2-methoxy-3,5-dimethylbenzene C₉H₁₁BrO
4-amino-2,5-dimethoxyaniline C₈H₁₂N₂O₂
4-amino-2,5-dimethylaniline C₈H₁₂N₂
4-amino-2,6-dimethylaniline C₈H₁₂N₂
4-amino-3-nitro-2,5-dimethylaniline C₈H₁₁N₃O₂
4-amino-3-nitro-2,6-dimethylaniline C₈H₁₁N₃O₂
4-amino-3-nitro-5,6-dimethylaniline C₈H₁₁N₃O₂
Aniline C₆H₇N
Benzene C₆H₆
Chlorobenzene C₆H₅Cl
Methylene dianiline C₁₃H₁₄N₂
Sulfanilic acid C₆H₇NO₃S
Toluene C₇H₈

This table lists the chemical compounds referred to in the article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-7(2)9(11-3)8(10)5-6/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJBYCPQFNTCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603605
Record name 2-Methoxy-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35490-72-3
Record name 2-Methoxy-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 3,5 Dimethylaniline

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of these reactions on a substituted benzene (B151609) ring, such as 2-methoxy-3,5-dimethylaniline, is governed by the electronic properties of the existing substituents. The interplay between the activating and directing effects of the amino, methoxy (B1213986), and dimethyl groups determines the position of electrophilic attack.

The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the combined influence of three electron-donating groups (EDGs): the amino (-NH2), methoxy (-OCH3), and two methyl (-CH3) groups. All of these groups are classified as activating groups, meaning they increase the rate of EAS compared to benzene by increasing the electron density of the aromatic ring. libretexts.org They are also all ortho, para-directors, guiding the incoming electrophile to the positions ortho and para relative to themselves. libretexts.orgpressbooks.pub

The directing power of these groups generally follows the order: -NH2 > -OR > -Alkyl. libretexts.org

Amino Group (-NH2): As a strongly activating group, it donates electron density to the ring through resonance and directs incoming electrophiles primarily to its ortho and para positions. In this compound, the para position to the amino group is occupied by a methyl group (C5), and one ortho position is occupied by the methoxy group (C2). The remaining ortho position (C6) is therefore a highly activated site for substitution.

Methoxy Group (-OCH3): This is also a strong activating group that directs ortho and para. organicchemistrytutor.com Its para position is occupied by a methyl group (C5), and one ortho position is occupied by the amino group (C1). The other ortho position (C3) is substituted with a methyl group. This leaves the C6 position as the primary site it activates.

Dimethyl Groups (-CH3): Alkyl groups are weakly activating and direct ortho and para through an inductive effect. libretexts.org The methyl group at C3 directs towards C2 (occupied), C4 (unoccupied), and C6 (unoccupied). The methyl group at C5 directs towards C4 (unoccupied) and C6 (unoccupied).

Considering the synergistic effects, the positions C4 and C6 are the most activated and sterically accessible for electrophilic attack. The strong resonance donation from the amino and methoxy groups overwhelmingly directs the electrophile to the C6 and C4 positions. The final product distribution will depend on the specific electrophile and reaction conditions, including steric hindrance. youtube.com

Interactive Data Table: Directing Effects of Substituents on this compound

SubstituentPositionActivating/Deactivating EffectDirecting EffectActivated Positions on the Ring
-NH₂C1Strongly ActivatingOrtho, ParaC6
-OCH₃C2Strongly ActivatingOrtho, ParaC6
-CH₃C3Weakly ActivatingOrtho, ParaC4, C6
-CH₃C5Weakly ActivatingOrtho, ParaC4, C6

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro (-NO2) group onto an aromatic ring, typically using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). The regioselectivity of the nitration of this compound is determined by the directing effects discussed previously.

In highly acidic nitrating media, the amino group (-NH2) is protonated to form the anilinium ion (-NH3+). This protonated group is strongly deactivating and a meta-director. stackexchange.comlearncbse.in However, the powerful activating effects of the methoxy and dimethyl groups can still direct the substitution. The reaction can lead to a mixture of products. For instance, nitration of N,N-dimethylaniline under strong acid conditions yields a significant amount of the meta-product due to the protonation of the amine. stackexchange.com

Based on the activating effects of the methoxy and dimethyl groups, the primary products expected from the nitration of this compound would be 2-methoxy-3,5-dimethyl-4-nitroaniline and 2-methoxy-3,5-dimethyl-6-nitroaniline. The exact ratio of these isomers depends on the reaction conditions. To avoid the complication of amine protonation and achieve para-nitration relative to the amine, the amino group is often first protected by acylation. stackexchange.com

While specific studies on the nitration of this compound are not widely available, related compounds show predictable outcomes. For example, the synthesis of 4-methoxy-2-nitroaniline is achieved through the nitration of 4-methoxyacetanilide followed by hydrolysis, demonstrating the utility of protecting groups to control regioselectivity. google.com

Interactive Data Table: Potential Products of Nitration

Potential ProductPosition of NitrationKey Directing Influence(s)
2-Methoxy-3,5-dimethyl-4-nitroanilineC4-CH₃ at C3 and C5 (ortho/para)
2-Methoxy-3,5-dimethyl-6-nitroanilineC6-NH₂ (ortho), -OCH₃ (ortho), -CH₃ (ortho/para)

Oxidation and Reduction Transformations

The oxidation of anilines can lead to a variety of products, including quinones and polymeric materials. The presence of electron-donating groups on the aromatic ring, such as in this compound, facilitates oxidation.

Studies on the oxidation of a structurally similar compound, 4-methoxy-2,6-dimethylaniline, using hydrogen peroxide and a peroxidase enzyme system, resulted in the formation of a complex dimeric product, 2,6-dimethyl-p-benzoquinone-4-(4'-methoxy-2',6'-dimethyl)anil. scispace.com This suggests that oxidation can proceed via the formation of a benzoquinone intermediate, which then reacts with another molecule of the parent aniline (B41778). scispace.com The initial step is likely the oxidation of the aniline to a radical cation, which can then lead to the formation of a quinone-imine or a benzoquinone after hydrolysis. The hydrolysis of the dimeric product yielded 2,6-dimethyl-p-benzoquinone. scispace.com

Electrochemical oxidation also provides a pathway to quinone formation. The oxidation of aromatic phenols to quinones can proceed through a phenoxonium cation intermediate. nih.gov Similarly, the electrochemical oxidation of anilines can produce benzoquinoneimines. mdpi.com The specific products formed from this compound would depend on the oxidant and reaction conditions, but the formation of substituted benzoquinones is a plausible outcome.

While the aniline moiety itself is in a reduced state, functional groups introduced onto the aromatic ring can be selectively reduced. A common transformation is the reduction of a nitro group, which may have been introduced via a nitration reaction as described in section 3.1.2.

The catalytic hydrogenation of nitroarenes is a primary method for synthesizing anilines. nih.gov This process is crucial in industrial chemistry for producing pharmaceuticals, dyes, and agrochemicals. nih.gov For example, the reduction of a nitro derivative like 2-methoxy-3,5-dimethyl-4-nitroaniline would yield 2-methoxy-3,5-dimethyl-1,4-phenylenediamine.

Various catalytic systems can be employed for this transformation:

Noble-Metal Catalysts: Palladium on carbon (Pd/C) and Raney Nickel (Raney-Ni) are commonly used but can be expensive and suffer from low chemoselectivity. nih.gov

Base-Metal Catalysts: More sustainable alternatives using earth-abundant metals like manganese and iron have been developed. nih.gov These systems often show high functional group tolerance and proceed under mild conditions. nih.gov

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine, in the presence of a catalyst. researchgate.net

The choice of catalyst and reaction conditions allows for the selective reduction of the nitro group while preserving other functional groups on the molecule. researchgate.netfrontiersin.org

Interactive Data Table: Catalytic Systems for Nitro Group Reduction

Catalyst SystemReducing AgentTypical ConditionsAdvantages
Pd/CH₂ gasMild temperature and pressureHigh efficiency
Raney-NiH₂ gasVariable temperature and pressureCost-effective
Manganese ComplexH₂ gasMild conditionsAir and moisture stable, sustainable
(Bu₄N)[Ni(tdt)₂]HydrazineRefluxing THFTransfer hydrogenation

Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic pollutants in water by generating highly reactive species, most notably the hydroxyl radical (•OH). researchgate.net The degradation of substituted anilines, including dimethylanilines, has been studied using AOPs like the Fenton process (Fe²⁺/H₂O₂).

A study on the degradation of 2,6-dimethylaniline by the Fenton process identified several intermediates, providing insight into the probable degradation pathway for this compound. nih.gov The proposed mechanism involves the following steps:

Hydroxyl Radical Attack: The •OH radical attacks the aromatic ring, leading to hydroxylation and the formation of phenolic derivatives (e.g., 2,6-dimethylphenol from 2,6-dimethylaniline). nih.gov

Oxidation of Substituents: The amino group can be oxidized to a nitro group, forming compounds like 2,6-dimethylnitrobenzene. nih.gov

Quinone Formation: Further oxidation of the hydroxylated intermediates leads to the formation of benzoquinones, such as 2,6-dimethylbenzoquinone. nih.gov

Ring Opening: The aromatic ring is subsequently cleaved by further radical attack, generating short-chain organic acids like maleic, acetic, formic, and oxalic acid. nih.gov

Mineralization: Ultimately, these organic acids are oxidized to carbon dioxide (CO₂), water (H₂O), and inorganic ions.

This pathway highlights that AOPs effectively break down the stable aromatic structure of substituted anilines through a series of oxidative steps. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 3,5 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 2-Methoxy-3,5-dimethylaniline is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the two methyl group protons, and the amine protons. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic ring.

Based on data from structurally similar compounds such as various methoxyanilines and dimethylanilines, the expected chemical shifts for the protons of this compound are as follows:

Aromatic Protons (Ar-H): The two aromatic protons are expected to appear as singlets in the region of δ 6.0-7.0 ppm. The specific shifts will be influenced by the positions of the methoxy and methyl groups.

Methoxy Protons (-OCH₃): The three protons of the methoxy group will likely produce a sharp singlet around δ 3.7-3.9 ppm.

Methyl Protons (-CH₃): The six protons from the two methyl groups are expected to resonate as singlets in the range of δ 2.1-2.4 ppm.

Amine Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent and concentration, but is generally expected in the range of δ 3.5-4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.0 - 7.0Singlet
Methoxy-H3.7 - 3.9Singlet
Methyl-H2.1 - 2.4Singlet
Amine-H3.5 - 4.5Broad Singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Drawing comparisons from related substituted anilines, the predicted ¹³C NMR chemical shifts are:

Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm. The carbon atom attached to the methoxy group (C-O) is expected to be the most downfield, while the carbons bearing the methyl groups and the carbon attached to the amino group will also have characteristic shifts.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is anticipated to appear around δ 55-60 ppm.

Methyl Carbons (-CH₃): The carbons of the two methyl groups are expected in the upfield region, typically between δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Ar-C (Substituted)130 - 160
Ar-C (Unsubstituted)110 - 130
Methoxy-C55 - 60
Methyl-C15 - 25

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing direct one-bond correlations between protons and the carbons to which they are attached wikipedia.orglibretexts.org. In an HSQC spectrum of this compound, cross-peaks would appear at the intersection of the ¹H and ¹³C chemical shifts for each C-H bond.

This technique would definitively link the proton signals of the methoxy and methyl groups to their corresponding carbon signals. It would also correlate the aromatic proton signals with their directly bonded aromatic carbon signals, aiding in the unambiguous assignment of the aromatic region of both the ¹H and ¹³C NMR spectra.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations, providing a fingerprint of the functional groups present.

For this compound, the key functional groups and their expected vibrational frequencies are:

N-H Stretching: The primary amine group will exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and methyl groups will appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected in the 1250-1350 cm⁻¹ range.

C-O Stretching: The asymmetric and symmetric stretching of the aryl-alkyl ether linkage will result in strong absorptions around 1200-1275 cm⁻¹ and 1000-1050 cm⁻¹, respectively.

Data from related molecules like 2,4-dimethylaniline and N,N-dimethylaniline supports these expected ranges for the characteristic vibrational modes ias.ac.inresearchgate.net.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
Aromatic C=C Stretch1450 - 1600
C-N Stretch1250 - 1350
Asymmetric C-O-C Stretch1200 - 1275
Symmetric C-O-C Stretch1000 - 1050

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene (B151609) ring. The presence of the amino and methoxy substituents, which are auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzene.

Based on data for similar compounds like 3,5-dimethylaniline, which shows absorption maxima around 239 nm and 289 nm, this compound is expected to have its primary absorption bands in the 230-250 nm and 280-300 nm regions nih.gov. The exact positions of the λ_max values will be influenced by the interplay of the electronic effects of all three substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation pattern.

For this compound (C₉H₁₃NO), the molecular ion peak ([M]⁺) in the mass spectrum would be observed at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass, which is 151.10 Da uni.lu.

The fragmentation of the molecular ion upon electron ionization is expected to follow characteristic pathways for aromatic amines and ethers libretexts.orgmiamioh.edu. Key fragmentation patterns would likely include:

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines.

Loss of a Methyl Radical: Loss of a methyl group (•CH₃, 15 Da) from the molecular ion to form a stable ion at m/z 136.

Loss of Formaldehyde: A characteristic fragmentation for methoxy-substituted aromatic compounds is the loss of a neutral formaldehyde molecule (CH₂O, 30 Da) via a rearrangement process, leading to a fragment ion at m/z 121.

Cleavage of the Methoxy Group: Loss of the methoxy radical (•OCH₃, 31 Da) to give an ion at m/z 120.

The analysis of these fragment ions provides valuable evidence to confirm the structure of this compound.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

FragmentProposed StructurePredicted m/z
[M]⁺[C₉H₁₃NO]⁺151
[M - CH₃]⁺[C₈H₁₀NO]⁺136
[M - CH₂O]⁺[C₈H₁₁N]⁺121
[M - OCH₃]⁺[C₈H₁₀N]⁺120

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in surveyed literature, the analysis of closely related aniline (B41778) derivatives demonstrates the power of this technique. For instance, studies on other substituted methoxy- and dimethyl-anilines reveal detailed structural information. nih.goviucr.org The data typically obtained includes the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal.

Intermolecular interactions are key to understanding the supramolecular chemistry of a compound, dictating its physical properties. In the crystal structures of similar aniline derivatives, non-covalent interactions play a significant role in stabilizing the crystal packing. nih.gov These interactions often include weak C-H···N and C-H···O hydrogen bonds, where hydrogen atoms bonded to carbon interact with the lone pairs of nitrogen or oxygen atoms on adjacent molecules. nih.gov Furthermore, aromatic π–π stacking interactions, where the electron-rich phenyl rings of neighboring molecules align, are common stabilizing forces. nih.gov The dihedral angle between the aromatic rings is another critical parameter determined, indicating the degree of planarity or twist within the molecule. nih.gov

To illustrate the typical data obtained from such an analysis, the crystallographic information for a related compound, 4-[(E)-(2-Methoxyphenyl)iminomethyl]-N,N-dimethylaniline, is presented below. nih.gov

ParameterValue
Chemical FormulaC16H18N2O
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)15.182
b (Å)11.756
c (Å)7.809
Volume (ų)1393.8
Dihedral Angle (Benzene Rings)38.5°
Intermolecular InteractionsC-H···N, C-H···O, π–π stacking

Time-Resolved Spectroscopic Techniques for Excited State Dynamics

Time-resolved spectroscopy encompasses a suite of powerful techniques used to investigate the dynamic processes that occur in molecules after they have been promoted to an electronic excited state by absorbing light. These methods allow researchers to monitor the fate of excited states on timescales ranging from femtoseconds to milliseconds, providing critical information on photophysical and photochemical pathways such as fluorescence, intersystem crossing, and internal conversion. nih.govfrontiersin.org

For aromatic amines, including derivatives of aniline, these techniques are essential for understanding how substituents affect the electronic properties and relaxation dynamics of the molecule. hw.ac.uk While specific studies on the excited-state dynamics of this compound are limited, research on analogous compounds like aniline, N,N-dimethylaniline, and 3,5-dimethylaniline provides significant insight into the expected behavior. hw.ac.uk

Upon excitation with ultraviolet (UV) light, these molecules transition from the ground state (S₀) to higher singlet excited states (S₁, S₂, etc.). Time-resolved photoelectron imaging (TRPEI) is one technique used to track the subsequent relaxation pathways. hw.ac.uk Studies on aniline and its methylated derivatives have shown that after initial excitation to a ππ* state, the molecules can undergo rapid internal conversion to lower-lying excited states. hw.ac.uk The lifetimes of these states are a key parameter measured, indicating how quickly the molecule deactivates. For example, in 3,5-dimethylaniline, a close structural analog, distinct excited state dynamics have been observed. hw.ac.uk

The dynamics of excited-state processes are often complex and can involve multiple competing pathways. nih.gov In some fluorescent molecules, phenomena such as excited-state proton transfer (ESPT) can occur, where the acidity or basicity of the molecule changes significantly upon excitation, leading to proton transfer reactions on an ultrafast timescale. nih.govfrontiersin.org The study of such dynamics is crucial for applications in areas like molecular probes and photosensitizers.

The table below summarizes key findings from time-resolved spectroscopic studies on aniline and related methyl-substituted derivatives following UV excitation, illustrating the type of data obtained from these advanced techniques. hw.ac.uk

CompoundExcitation Wavelength (nm)Observed Excited State(s)Key Dynamic Process
Aniline~250S₂(ππ)Internal Conversion
N,N-dimethylaniline~250S₂(ππ)Relaxation Dynamics
3,5-dimethylaniline~250S₂(ππ*)Relaxation Dynamics

Computational Chemistry and Theoretical Modeling of 2 Methoxy 3,5 Dimethylaniline Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For a substituted aniline (B41778) like 2-methoxy-3,5-dimethylaniline, these methods can elucidate electron distribution, molecular orbital energies, and reactivity indicators.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of substituted anilines. By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For a molecule like this compound, DFT calculations would typically involve geometry optimization to find the most stable arrangement of atoms.

Key parameters obtained from DFT studies on similar aniline derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. It is expected that the electron-donating methoxy (B1213986) and dimethyl groups would raise the HOMO energy of this compound, thereby influencing its reactivity, particularly in electrophilic aromatic substitution reactions.

Commonly used functionals and basis sets for such studies on substituted anilines are presented in the table below.

Computational Method Functional Basis Set Typical Applications
Density Functional TheoryB3LYP6-311++G(d,p)Geometry optimization, electronic properties, vibrational analysis
Density Functional TheoryM06-2X6-311++G(d,p)Thermochemistry, kinetics, noncovalent interactions
Density Functional TheoryPBE0cc-pVTZElectronic spectra, property prediction

For a more precise understanding of electronic excited states, which is crucial for interpreting UV-visible spectra and photochemical behavior, ab initio methods like Coupled-Cluster (CC) theory are employed. While computationally more demanding than DFT, methods such as equation-of-motion coupled-cluster singles and doubles (EOM-CCSD) provide highly accurate predictions of excitation energies and oscillator strengths. For this compound, these calculations would help in characterizing the nature of its electronic transitions, such as π-π* or n-π* transitions, and the influence of the substituents on these states.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are instrumental in exploring the conformational landscape and dynamic behavior of molecules. For this compound, MD simulations would reveal the rotational barriers around the C-N and C-O bonds and the preferred orientations of the amino and methoxy groups relative to the aromatic ring. This is particularly important for understanding intermolecular interactions in condensed phases.

The conformational flexibility of the methoxy and dimethylamino groups, including the pyramidalization at the nitrogen atom, would be a key focus. The interplay between steric hindrance from the methyl groups and electronic effects from the methoxy and amino groups would dictate the dominant conformations. Force fields like AMBER or CHARMM, parameterized for organic molecules, are typically used in such simulations.

Theoretical Predictions of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules.

For this compound, DFT calculations can predict its infrared (IR) and Raman vibrational frequencies. By calculating the harmonic frequencies and scaling them appropriately, a theoretical spectrum can be generated that often shows good agreement with experimental data.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. The predicted chemical shifts for the aromatic protons and carbons, as well as those of the methoxy and methyl groups, would be sensitive to the electronic environment shaped by the substituents.

Spectroscopic Parameter Computational Method Typical Level of Theory
Vibrational Frequencies (IR/Raman)DFTB3LYP/6-311++G(d,p)
NMR Chemical ShiftsGIAO-DFTB3LYP/6-311++G(d,p)
Electronic Transitions (UV-Vis)TD-DFT, EOM-CCSDPBE0/cc-pVTZ, CCSD/aug-cc-pVDZ

Computational Elucidation of Reaction Mechanisms and Kinetics

Theoretical methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the calculation of kinetic parameters. For this compound, computational studies could investigate various reactions, such as electrophilic substitution, oxidation, or N-alkylation.

By locating transition states and calculating activation energies, the regioselectivity and rate of reactions can be predicted. For instance, in an electrophilic aromatic substitution reaction, calculations could determine whether the incoming electrophile would preferentially attack the ortho or para positions relative to the activating amino and methoxy groups, considering the steric hindrance from the methyl groups.

Charge Distribution and Electronic Properties Analysis

Understanding the charge distribution within a molecule is key to comprehending its reactivity and intermolecular interactions. Various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), and Atoms in Molecules (AIM), can be used to assign partial atomic charges.

For this compound, these analyses would likely show a high electron density on the nitrogen and oxygen atoms and on the aromatic ring, particularly at the positions ortho and para to the activating groups. The NBO analysis would further provide insights into donor-acceptor interactions, such as the delocalization of the nitrogen lone pair into the π-system of the benzene (B151609) ring, which is a defining feature of aniline derivatives. The molecular electrostatic potential (MEP) map would visually represent the electron-rich and electron-poor regions of the molecule, guiding the understanding of its interaction with other chemical species.

Applications of 2 Methoxy 3,5 Dimethylaniline As a Versatile Synthetic Building Block

Role in the Synthesis of Organic Compounds and Fine Chemicals

2-Methoxy-3,5-dimethylaniline serves as a valuable intermediate in the synthesis of a variety of organic compounds and fine chemicals. As a substituted aromatic amine, its structural features—the primary amine group, the electron-donating methoxy (B1213986) and methyl groups, and the specific substitution pattern on the benzene (B151609) ring—govern its reactivity and make it a versatile precursor for more complex molecules.

The primary amine group is a key functional handle for numerous chemical transformations. It can be readily alkylated, acylated, or used in nucleophilic substitution and addition reactions. For instance, related aniline (B41778) derivatives are known to undergo N-alkylation using reagents like methanol (B129727) in the presence of an acid catalyst to produce N,N-dimethylated products. wikipedia.orgevitachem.com The presence of activating groups (methoxy and methyl) on the aromatic ring makes the compound particularly susceptible to electrophilic substitution reactions, allowing for the introduction of other functional groups onto the ring. wikipedia.orgwikipedia.org

Furthermore, substituted anilines are crucial starting materials for creating a wide array of fine chemicals. rsc.org The development of efficient, atom-economical processes for the synthesis of aniline-containing compounds through the direct C–H functionalization of aniline highlights the importance of these structural motifs in pharmaceuticals, fluorescent dyes, and organic functional materials. rsc.org

Intermediate in the Production of Dyes and Pigments

Substituted anilines, including this compound, are foundational intermediates in the dye and pigment industry. mdpi.comrsc.org The specific nature and position of substituents on the aniline ring determine the hue, tinctorial strength, and application class of the final dye. rsc.org

Azo Dye Synthesis

Azo dyes, characterized by the nitrogen-to-nitrogen double bond (–N=N–), represent the largest class of synthetic colorants. researchgate.net The synthesis of these dyes from aromatic amines like this compound involves a two-step process: diazotization followed by azo coupling.

Diazotization : The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a diazonium salt. wikipedia.orgresearchgate.netacs.org

Azo Coupling : The resulting diazonium salt, which is a weak electrophile, is then reacted with a coupling component. Coupling components are electron-rich species, such as phenols, naphthols, or other aromatic amines. The diazonium salt attacks the para-position of the coupling component to form the stable azo linkage, creating the final dye molecule. researchgate.netacs.org

The synthesis of various monoazo and disazo dyes has been demonstrated using structurally similar anilines, such as 2-methoxy-5-nitroaniline and 2-methoxyaniline, which are diazotized and coupled with components like 1-hydroxynaphthalene, N-phenylnaphthylamine, and guanine. acs.orggoogle.com

Table 1: General Steps for Azo Dye Synthesis from an Aniline Derivative

Step Process Reagents Conditions Intermediate/Product
1 Diazotization Primary aromatic amine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) 0–5 °C Diazonium Salt
2 Azo Coupling Diazonium Salt, Coupling Component (e.g., phenol, naphthol) Alkaline or slightly acidic medium Azo Dye

Triarylmethane Dye Precursors

Triarylmethane dyes are another significant class of synthetic colorants, containing a central carbon atom bonded to three aromatic rings. acs.org Aniline and its derivatives are key building blocks for these dyes. slideshare.net Although the synthesis often starts with tertiary amines like N,N-dimethylaniline to create iconic dyes such as Malachite Green and Crystal Violet, primary and secondary anilines also serve as precursors in multi-step synthetic routes. wikipedia.orgrsc.org

The synthesis typically involves the condensation of an aromatic aldehyde or ketone with two equivalents of an aniline derivative under acidic conditions. This forms a "leuco" (colorless) base, which is then oxidized to produce the final, intensely colored dye. researchgate.net The aniline component provides the auxochromic amino groups that are essential for the chromophore of the dye. rsc.org The specific substitution pattern on the aniline, such as the methoxy and dimethyl groups in this compound, would influence the final color and properties of the resulting dye.

Utility in Pharmaceutical Intermediate Synthesis

The aniline scaffold is a common structural motif in many pharmaceutical compounds. Secondary amines derived from anilines are constituents of various pharmaceuticals, including antidepressants and analgesics. rsc.org While direct synthesis examples for this compound in pharmaceuticals are not extensively documented, its chemical relatives are recognized for their role in producing medicinal compounds. evitachem.com For example, secondary amines, which can be prepared from primary anilines, are important starting materials for a range of pharmaceuticals. rsc.org The functional groups on this compound make it a candidate for inclusion in synthetic pathways aimed at creating biologically active molecules.

Formation of Schiff Bases and Related Derivatives

This compound readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (–C=N–).

The reaction is typically carried out by refluxing the aniline and the carbonyl compound in a suitable solvent like ethanol. This method has been used to synthesize Schiff bases from various substituted anilines, including 2,4-dimethylaniline and 3-bromo-4-methyl aniline, with a range of aldehydes. The resulting Schiff bases are versatile intermediates themselves and can be further modified, for example, by reduction of the imine bond to form stable secondary amines. rsc.org Schiff bases derived from substituted anilines are studied for a wide range of applications due to their chemical and biological activities.

Table 2: Representative Schiff Base Formation

Reactant 1 Reactant 2 Product Type Key Functional Group
This compound Aromatic/Aliphatic Aldehyde Schiff Base (Imine) Azomethine (-C=N-)
This compound Aromatic/Aliphatic Ketone Schiff Base (Imine) Azomethine (-C=N-)

Derivatives in Material Science Research

Derivatives of this compound are valuable in material science, particularly in the development of advanced polymers. Aniline and its derivatives can be polymerized to form polyaniline (PANI), one of the most well-known electrically conductive polymers. acs.org

The polymerization is typically achieved through chemical or electrochemical oxidation. Chemical oxidative polymerization often uses an oxidant like ammonium persulfate in an acidic medium. acs.orgacs.org The properties of the resulting polymer can be tuned by modifying the aniline monomer with substituents. researchgate.net

The methoxy and dimethyl groups on this compound would influence the final polymer's characteristics in several ways:

Solubility : Substituents on the aniline ring can increase the solubility of the resulting polymer in common organic solvents, which is a significant advantage for processing and forming thin films. researchgate.netacs.org

Morphology : The structure of the monomer affects the surface morphology of the polymer, which can range from granular to fibrous or spherical structures. researchgate.netacs.org

Electronic Properties : Electron-donating groups, like methoxy and methyl, can alter the electronic properties of the polymer, potentially affecting its conductivity and redox behavior. google.com

These modified polyanilines have potential applications in the design of chemical sensors (e.g., for ammonia (B1221849) or moisture), organic electronic devices, and as materials with unique optical properties. acs.orgacs.org

As a Model Compound for Aromatic Chemistry Studies

This compound serves as an insightful, though highly specific, model compound for advanced studies in aromatic chemistry. Its polysubstituted benzene ring, featuring a combination of powerful and weak activating groups with distinct electronic and steric properties, offers a unique platform for investigating the nuanced interplay of substituent effects in electrophilic aromatic substitution (EAS) reactions. The particular arrangement of the amino, methoxy, and dimethyl groups allows for detailed examination of reactivity, regioselectivity, and the "ortho effect."

The primary utility of this molecule in theoretical and mechanistic studies lies in dissecting the cumulative influence of its substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are both potent activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. openstax.orglibretexts.org Both donate electron density to the aromatic ring through the resonance effect, with their lone pairs of electrons stabilizing the intermediate carbocation (arenium ion) formed during the reaction. libretexts.orgpressbooks.pub This donation of electron density is particularly directed to the ortho and para positions relative to each group, making these sites the most probable for electrophilic attack. libretexts.orgpressbooks.pubdoubtnut.combyjus.com

In this compound, the situation is complex. The amino group is the most powerful activator, followed by the methoxy group. The two methyl groups (-CH₃) are weak activating groups that operate through an inductive effect. libretexts.org The positions on the ring (labeled C1 to C6, starting from the carbon bearing the amino group as C1) are influenced by these groups as follows:

Amino group (-NH₂ at C1): Strongly activates and directs ortho (C2, C6) and para (C4).

Methoxy group (-OCH₃ at C2): Strongly activates and directs ortho (C1, C3) and para (C5).

Methyl groups (-CH₃ at C3 and C5): Weakly activate and direct ortho (C2, C4 and C4, C6 respectively) and para (C6 and C1 respectively).

A critical aspect making this compound a valuable model is the presence of the methoxy group at a position ortho to the primary amino group. This arrangement invariably introduces an "ortho effect," a phenomenon resulting from a combination of steric and electronic factors. vedantu.comcgchemistrysolutions.co.in In the context of anilines, an ortho substituent, regardless of its electronic nature, typically reduces the basicity of the amino group. vedantu.comcgchemistrysolutions.co.inscribd.com This is attributed to steric hindrance, which impedes the protonation of the amino group and disrupts the solvation of the resulting anilinium ion. cgchemistrysolutions.co.in Therefore, this compound can be used to study how this steric inhibition of protonation (SIP) affects the reactivity and reaction mechanisms of polysubstituted anilines.

The directing effects of the substituents are in partial agreement and partial conflict, making the prediction of substitution patterns a non-trivial exercise that illuminates the hierarchy of these effects. The most powerful activating group, the -NH₂ group, typically governs the regioselectivity. Its primary directing influence is towards the C4 (para) and C6 (ortho) positions. However, the C2 position is already occupied, and the C6 position is sterically hindered by the adjacent methoxy group (at C2) and a meta-methyl group (at C5). The C4 position is electronically favored by both the amino and the C3-methyl group, making it a highly probable site for substitution.

The following interactive table summarizes the expected directing influence of each substituent on the available positions for an incoming electrophile (E⁺).

Position on RingInfluence from -NH₂ (at C1)Influence from -OCH₃ (at C2)Influence from -CH₃ (at C3)Influence from -CH₃ (at C5)Overall Predicted Reactivity
C4Para (Strongly Activating)MetaOrtho (Weakly Activating)Ortho (Weakly Activating)Most Favorable
C6Ortho (Strongly Activating)MetaParaOrtho (Weakly Activating)Less Favorable (Steric Hindrance)

Detailed kinetic studies on the electrophilic substitution of this compound, when compared with simpler molecules like aniline, anisole, or m-xylene, would provide quantitative data on the magnitude of these combined steric and electronic effects. Such research would offer valuable insights into the fundamental principles governing the reactivity of complex aromatic systems.

Emerging Research Directions and Future Perspectives on Methoxy Dimethylanilines

Development of Novel and Sustainable Synthetic Strategies

Currently, there is a lack of specific, published synthetic strategies for the chemical compound 2-Methoxy-3,5-dimethylaniline in widely accessible scientific literature. General synthetic routes for related compounds, such as other methoxy-dimethylaniline isomers, often involve multi-step processes that may include nitration, methoxylation, and reduction reactions starting from substituted toluenes or phenols.

Future research into the synthesis of this compound and its isomers is anticipated to focus on the development of novel and sustainable methods. This includes the exploration of greener reagents, solvent-free reaction conditions, and catalytic processes to improve efficiency and reduce environmental impact. The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor, would also represent a significant advancement in the sustainable production of such compounds.

Exploration of Uncharted Reaction Pathways and Catalytic Systems

Future explorations in this area would likely involve investigating the reactivity of the C-H bonds on the aromatic ring and the methyl groups, potentially through transition-metal-catalyzed cross-coupling reactions to form more complex molecules. The development of novel catalytic systems, for example, using earth-abundant metals or photocatalysis, could unlock new reaction pathways and provide access to a wider range of derivatives.

Advanced Characterization Techniques for Complex Derivatives

While there is a lack of published data on complex derivatives of this compound, the characterization of any newly synthesized derivatives would rely on a suite of advanced analytical techniques. Standard methods would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMQC) to elucidate the molecular structure, mass spectrometry (MS) to determine the molecular weight and fragmentation pattern, and infrared (IR) spectroscopy to identify functional groups.

For more complex derivatives, or for detailed structural analysis, single-crystal X-ray diffraction would provide unambiguous determination of the three-dimensional structure in the solid state. Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), would be crucial for the separation and identification of products from complex reaction mixtures.

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Design

The application of machine learning (ML) and artificial intelligence (AI) specifically to this compound has not been reported. However, the broader field of chemistry is increasingly utilizing these computational tools for predictive chemical design.

In the context of methoxy-dimethylanilines, ML models could be trained on existing datasets of similar compounds to predict various properties, such as reactivity, solubility, and potential biological activity. AI algorithms could be employed to propose novel synthetic routes that are more efficient or sustainable than traditional methods. For instance, an AI could analyze a vast network of chemical reactions to identify the most promising starting materials and reaction conditions to achieve a target derivative of this compound. This predictive power can significantly accelerate the discovery and development of new molecules with desired properties, reducing the need for extensive trial-and-error experimentation.

Multidisciplinary Research Approaches for Enhanced Utility

Specific multidisciplinary research involving this compound is not documented. The potential for such approaches, however, is significant. A multidisciplinary strategy would involve collaboration between synthetic chemists, computational chemists, materials scientists, and biologists to explore the potential applications of this compound and its derivatives.

For example, synthetic chemists could create a library of novel compounds derived from this compound. Computational chemists could then use molecular modeling to screen these compounds for potential applications, such as in materials science (e.g., as building blocks for polymers or organic electronics) or pharmacology (e.g., as scaffolds for new drug candidates). Promising candidates could then be further investigated by materials scientists or biologists. This integrated approach, combining experimental synthesis with computational prediction and applied testing, is a powerful paradigm for accelerating scientific discovery and enhancing the utility of novel chemical compounds.

Table of Predicted Data for this compound

PropertyPredicted Value
Molecular FormulaC₉H₁₃NO
Monoisotopic Mass151.09972 Da
XlogP1.9
Predicted Collision Cross Section (CCS) values (Ų) per adduct
[M+H]⁺130.5
[M+Na]⁺139.9
[M-H]⁻134.7
[M+NH₄]⁺152.1
Data obtained from computational predictions as specific experimental data is not widely available. uni.lu

Q & A

Q. Key Parameters Table

MethodStarting MaterialCatalyst/ConditionsYield (%)Purity (%)
Nitro Reduction3,5-dimethyl-2-nitroanisoleH₂/Pd-C, 50°C, 6h85–90>95
Methoxylation3,5-dimethylanilineNaOCH₃, 120°C, 12h70–7590–92

Optimization Tips : Higher yields are achieved with excess reducing agents and inert atmospheres. Purity depends on post-synthesis chromatography (e.g., silica gel with petroleum ether:EtOAc gradients) .

How do substituent positions (methoxy vs. methyl groups) on the aniline ring affect the compound's reactivity in electrophilic aromatic substitution (EAS)?

Advanced Question
The methoxy group at the ortho position activates the ring via electron-donating resonance, directing EAS to the para position. Methyl groups (3,5-positions) sterically hinder reactions but stabilize intermediates through hyperconjugation.

Q. Reactivity Comparison Table

Substituent PatternEAS PositionRate (Relative to Aniline)Major Product Stability
2-Methoxy-3,5-dimethylpara1.8xHigh (steric shielding)
3,5-Dimethylanilinemeta0.6xModerate

Methodological Insight : Use DFT calculations to predict regioselectivity and monitor reaction progress via LC-MS .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Basic Question

  • ¹H NMR : Expect aromatic protons as doublets (δ 6.4–6.8 ppm, J = 8–10 Hz) and methoxy singlet (δ 3.7–3.9 ppm). Methyl groups appear as singlets (δ 2.2–2.4 ppm) .
  • FT-IR : N-H stretch (3350–3450 cm⁻¹), C-O (methoxy, 1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .
  • GC-MS : Molecular ion peak at m/z 151 (base) with fragmentation patterns confirming substituent positions .

Q. Characterization Table

TechniqueDiagnostic Peaks/FeaturesConfirmation Purpose
¹H NMRδ 6.43 (d, J=8.8 Hz, 3H)Aromatic proton environment
FT-IR3350 cm⁻¹ (N-H)Amine group identification

How can researchers resolve contradictions in reported melting points and solubility data for this compound derivatives?

Advanced Question
Discrepancies often arise from impurities or polymorphic forms. Strategies include:

  • Recrystallization : Use ethanol/water mixtures to isolate pure crystals .
  • DSC Analysis : Determine exact melting ranges and detect polymorphs .
  • HPLC Purity Checks : Quantify impurities using C18 columns and acetonitrile/water mobile phases .

Case Study : A reported mp of 50–55°C vs. 73–74°C for brominated analogs highlights the need for standardized recrystallization protocols.

What safety protocols are critical for handling this compound in laboratory settings?

Basic Question

  • Storage : Keep at 0–6°C in amber vials to prevent oxidation .
  • PPE : Use nitrile gloves, goggles, and fume hoods due to skin/eye toxicity (H315, H319) .
  • Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite .

Q. Hazard Table

Risk FactorPrecautionary Measure
Inhalation (H331)Use NIOSH-approved respirators
Skin Contact (H313)Immediate washing with soap/water

How can photoredox catalysis enhance the diastereoselectivity of cycloadditions involving this compound derivatives?

Advanced Question
Organophotoredox catalysts (e.g., Ru(bpy)₃²⁺) under blue light enable [3+2] cycloadditions with >90% cis selectivity by stabilizing transition states via radical intermediates .

Q. Optimization Table

CatalystLight SourceSolventcis:%trans:%
Ru(bpy)₃Cl₂450 nm LEDDCM955
Eosin YWhite LEDMeOH8020

Mechanistic Note : Methoxy groups enhance electron density, favoring radical stabilization at the para position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.